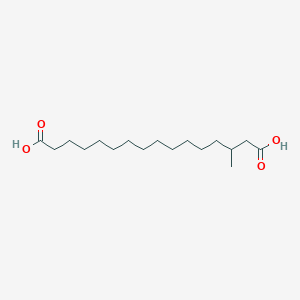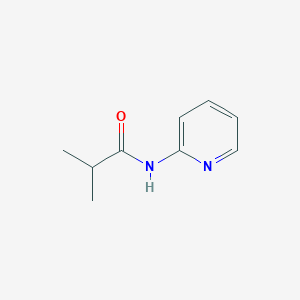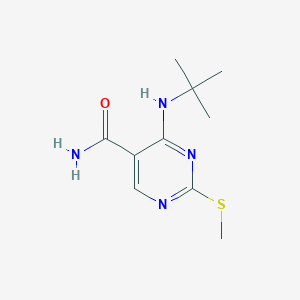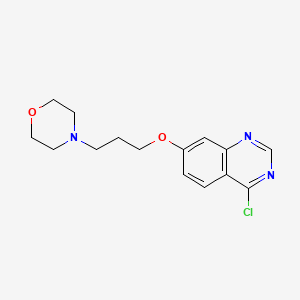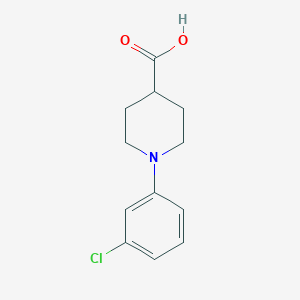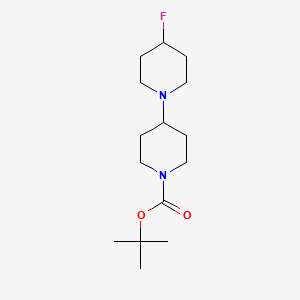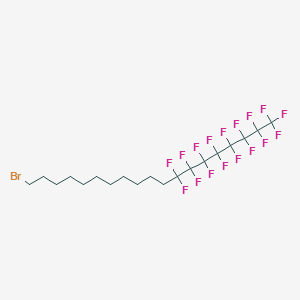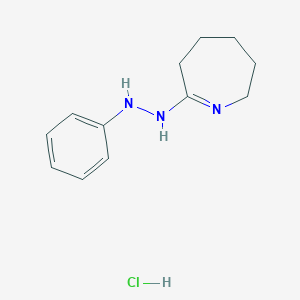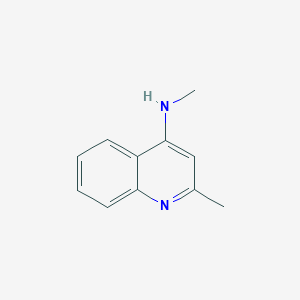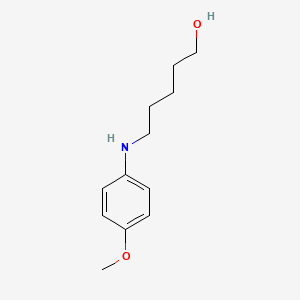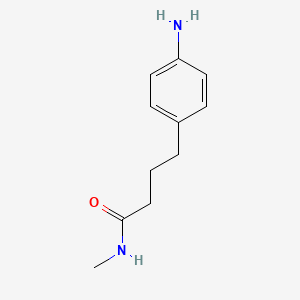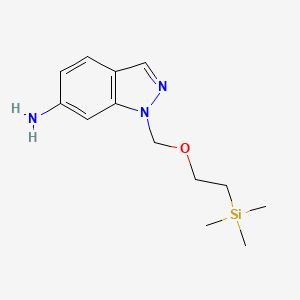
1-(2-trimethylsilylethoxymethyl)indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is a synthetic organic compound with the molecular formula C13H21N3OSi. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-trimethylsilylethoxymethyl)indazol-6-amine typically involves the protection of functional groups and the formation of the indazole core. One common method includes the use of 2-(trimethylsilyl)ethoxymethyl chloride as a protecting group for amines, alcohols, and phenols . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triethylamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylsilyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, with reaction conditions involving solvents like THF and bases like triethylamine.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of various substituted indazole derivatives .
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine: Similar structure with a different position of the amine group.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of indazole derivatives.
Uniqueness
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is unique due to its specific functional groups and the position of the amine group on the indazole core.
Properties
Molecular Formula |
C13H21N3OSi |
|---|---|
Molecular Weight |
263.41 g/mol |
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)indazol-6-amine |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)7-6-17-10-16-13-8-12(14)5-4-11(13)9-15-16/h4-5,8-9H,6-7,10,14H2,1-3H3 |
InChI Key |
ANPKSELAPHCLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B8616758.png)
